molecular formula C21H34O5S B12781364 Brexanolone metabolite M139 CAS No. 29802-94-6

Brexanolone metabolite M139

Cat. No.: B12781364
CAS No.: 29802-94-6
M. Wt: 398.6 g/mol
InChI Key: MENQCIVHHONJLU-SYBPFIFISA-N
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Description

Brexanolone metabolite M139 is a derivative of brexanolone, a neuroactive steroid that acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors. Brexanolone is primarily used in the treatment of postpartum depression, a condition affecting many women after childbirth . The metabolite M139 is one of the key metabolites formed during the metabolism of brexanolone in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brexanolone metabolite M139 involves several steps, starting from progesterone. The key steps include reduction, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of brexanolone and its metabolites, including M139, involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective and scalable, ensuring consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Brexanolone metabolite M139 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

Brexanolone metabolite M139 has several scientific research applications:

Mechanism of Action

Brexanolone metabolite M139 exerts its effects by modulating GABA-A receptors, which are key inhibitory neurotransmitter receptors in the brain. By enhancing the inhibitory effects of GABA, M139 helps to restore normal neuronal activity and reduce symptoms of depression and anxiety. The molecular targets include both synaptic and extrasynaptic GABA-A receptors, which promote tonic inhibition and stabilize neuronal networks .

Comparison with Similar Compounds

Brexanolone metabolite M139 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its specific pharmacokinetic properties and its role in the metabolism of brexanolone, making it a valuable compound in both research and therapeutic contexts .

Properties

CAS No.

29802-94-6

Molecular Formula

C21H34O5S

Molecular Weight

398.6 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

MENQCIVHHONJLU-SYBPFIFISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C

Origin of Product

United States

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